4-ethoxy-3-nitro-N-5-quinolinylbenzamide
Description
4-Ethoxy-3-nitro-N-5-quinolinylbenzamide is a synthetic benzamide derivative featuring a quinolin-5-ylamine group attached to a benzamide core substituted with ethoxy (C₂H₅O-) and nitro (-NO₂) groups at positions 4 and 3, respectively. This compound is of interest in medicinal chemistry due to the quinoline moiety’s prevalence in antimicrobial, anticancer, and kinase-inhibiting agents .
Properties
IUPAC Name |
4-ethoxy-3-nitro-N-quinolin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-2-25-17-9-8-12(11-16(17)21(23)24)18(22)20-15-7-3-6-14-13(15)5-4-10-19-14/h3-11H,2H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQPFUSVZQWIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Benzamide/Quinoline Scaffolds
Key Structural Analogs (Table 1):
Analysis :
- Electron-Donating vs. Withdrawing Groups: The nitro group in the target compound contrasts with electron-donating groups like methoxy (-OCH₃) in compound 942003-60-3 .
- Heterocyclic Moieties: Replacing quinoline with thiazolo-pyrimidine (as in ) alters planarity and hydrogen-bonding capacity, which could affect target selectivity (e.g., kinase vs. topoisomerase inhibition).
Target Compound :
Synthesis likely involves nitration of 4-ethoxybenzamide followed by coupling with 5-aminoquinoline via carbodiimide-mediated amidation (similar to methods in ). The nitro group may require careful regioselective introduction to avoid over-nitration.
Analog-Specific Routes :
- Thiazole Derivatives () : Utilize Mannich reactions with paraformaldehyde and amines under acidic conditions, followed by flash chromatography .
- Dioxothiazolidin-Benzamides () : Employ condensation of dioxothiazolidin-ylidenemethyl benzoic acid with anilines, using carbodiimide coupling agents .
- Quinolinyl Acetamides (): Synthesized via Knoevenagel condensation, with bromobenzyl groups introduced via alkylation .
Pharmacological Implications (Theoretical)
- Antimicrobial Potential: Quinoline derivatives often disrupt DNA gyrase (e.g., ciprofloxacin analogs). The nitro group in the target compound may enhance DNA intercalation but could confer toxicity risks .
- Metabolic Stability : Ethoxy groups generally improve metabolic stability compared to hydroxyl or cyanamide substituents (as in compounds 58–59) .
- Solubility and Bioavailability: The nitro group may reduce aqueous solubility relative to amino-substituted analogs (e.g., compound 57 in ), necessitating formulation adjustments .
Q & A
Q. What are the optimal synthetic routes for 4-ethoxy-3-nitro-N-5-quinolinylbenzamide, and how can reaction conditions be monitored for purity?
Methodological Answer:
- Synthetic Routes:
- Amide Coupling: React 5-aminoquinoline with 4-ethoxy-3-nitrobenzoyl chloride in anhydrous DCM under nitrogen, using DMAP as a catalyst. Reaction time: 12–16 hrs at 0–5°C. Yield: ~65–75% .
- Nitro Group Introduction: Nitration of 4-ethoxy-N-5-quinolinylbenzamide using HNO₃/H₂SO₄ at 0°C. Requires strict temperature control to avoid over-nitration .
- Purity Monitoring:
- TLC: Use silica gel plates with ethyl acetate/hexane (3:7); Rf ≈ 0.45 for the product.
- NMR: Key signals: δ 8.9 ppm (quinoline H), δ 1.4 ppm (ethoxy CH₃), δ 8.2 ppm (nitro-aromatic H) .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
Methodological Answer:
- Solubility:
- Polar solvents: DMSO (≥50 mg/mL), ethanol (limited solubility: ~5 mg/mL at 25°C). Avoid aqueous buffers (pH >7 causes precipitation) .
- Stability:
- Storage: -20°C under argon; degassed solvents prevent nitro group reduction.
- HPLC Stability Test: RT retention time shifts indicate degradation; use C18 column (acetonitrile/0.1% TFA gradient) .
Q. What spectroscopic techniques are critical for confirming its structure?
Methodological Answer:
- 1H/13C NMR: Assign quinoline protons (δ 7.5–9.0 ppm), ethoxy group (δ 1.4 ppm, triplet), and nitro-aromatic carbons (δ 125–135 ppm) .
- IR: Nitro group stretch at ~1520 cm⁻¹; amide C=O at ~1660 cm⁻¹ .
- X-Ray Crystallography: Resolves quinoline-benzamide dihedral angle (typically 45–55°) and nitro group orientation .
Q. What are the primary in vitro biological screening assays for this compound?
Methodological Answer:
- Enzyme Inhibition:
- Kinase Assays: Use ADP-Glo™ kinase assay for IC₅₀ determination against tyrosine kinases (e.g., EGFR, VEGFR).
- Dose Range: 0.1–100 µM; monitor fluorescence/quenching .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Compare IC₅₀ to cisplatin controls .
Q. How to address conflicting solubility data in different solvents?
Methodological Answer:
- Controlled Experiments:
- DLS (Dynamic Light Scattering): Detects aggregates in aqueous buffers.
- Co-Solvent Systems: Test DMSO/PBS mixtures (e.g., 10% DMSO) to improve solubility without denaturing proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Modifications:
- Ethoxy vs. Methoxy: Replace ethoxy with methoxy to assess steric effects on quinoline binding.
- Nitro Reduction: Synthesize 3-amino derivative to test if nitro is a prodrug .
- Assays: Compare IC₅₀ in kinase panels and MD simulations of ligand-receptor binding .
Q. What analytical strategies resolve contradictions in reported metabolic stability?
Methodological Answer:
Q. How does the nitro group influence photostability under experimental lighting?
Methodological Answer:
- Photodegradation Setup:
- Expose to UV (365 nm) and visible light (500 lux).
- HPLC-UV Analysis: Quantify degradation products (e.g., nitroso derivatives) over 24–72 hrs .
- Quenching Agents: Add ascorbic acid (1 mM) to test radical scavenging effects .
Q. What computational methods predict its binding to quinoline-targeted enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with EGFR crystal structure (PDB: 1M17). Focus on hydrophobic pocket interactions with ethoxy/nitro groups .
- MD Simulations (GROMACS): 100-ns trajectories to assess stability of hydrogen bonds with catalytic lysine residues .
Q. How to design degradation studies for ecological risk assessment?
Methodological Answer:
- Hydrolysis: Test pH 5–9 buffers at 25–37°C; monitor by LC-MS for benzamide cleavage.
- Soil Mobility: Use OECD 121 column test; measure log Koc via HPLC retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
